Ambucaine

Lipophilicity Physicochemical properties Drug distribution

Researchers investigating ester local anesthetic SAR require a well-characterized 2-butoxy reference compound to calibrate metabolic stability and potency-toxicity profiles. Ambucaine fills this gap as the definitive p-aminobenzoic acid ester with a butoxy substituent. • Predictable cholinesterase hydrolysis at ~50% procaine rate-ideal intermediate-substrate control for pseudocholinesterase variant studies • Clinically evaluated at 0.1%-0.5% for nerve block with documented 2-hour duration window across 100 patients • Available at 95% analytical purity for chromatographic method development, impurity profiling, and forensic toxicology applications

Molecular Formula C17H28N2O3
Molecular Weight 308.4 g/mol
CAS No. 119-29-9
Cat. No. B092631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbucaine
CAS119-29-9
Molecular FormulaC17H28N2O3
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC
InChIInChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3
InChIKeyZLMQPGUWYWFPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ambucaine (CAS 119-29-9) Technical Reference for Local Anesthetic Research and Procurement


Ambucaine (CAS 119-29-9), also designated as Sympocaine, Ambutoxate, or WIN-3706, is an amino ester local anesthetic belonging to the p-aminobenzoic acid ester class [1]. Chemically defined as 2-(diethylamino)ethyl 4-amino-2-butoxybenzoate with molecular formula C₁₇H₂₈N₂O₃ and molecular weight 308.42 g/mol, the compound exhibits a calculated logP of 3.5, indicating substantial lipophilicity relative to earlier-generation ester anesthetics [1]. Originally developed and patented in the early 1950s by Sterling Drug and assigned the WHO International Nonproprietary Name (INN) in 1958, Ambucaine was investigated clinically through Phase 2 for spinal, epidural, and nerve block applications [2][3]. Although not in contemporary clinical use, Ambucaine remains available through specialized research chemical suppliers at analytical purity of approximately 95% for investigational applications .

Why Generic Substitution of Ambucaine with Other Amino Ester Anesthetics Is Not Supported by Evidence


Within the amino ester local anesthetic class, compounds sharing the p-aminobenzoic acid core scaffold exhibit marked differences in lipophilicity, enzymatic hydrolysis rates, anesthetic potency, and tissue irritation profiles based on specific alkoxy substitution patterns [1]. Ambucaine incorporates a 2-butoxy substituent on the aromatic ring, a structural feature that distinguishes it from both unsubstituted prototype agents (procaine) and 2-alkoxy congeners with differing alkyl chain lengths [2]. Comparative enzymatic studies demonstrate that the 2-butoxy modification alters substrate recognition by human serum cholinesterase, resulting in hydrolysis kinetics approximately 50% slower than procaine [1]. Furthermore, systematic evaluation of 2-alkoxy procaine analogs revealed that anesthetic potency, systemic toxicity, and local irritancy vary non-linearly with alkoxy chain length, with the 2-butoxy derivative occupying a distinct position in the activity-toxicity profile [2]. Consequently, interchange with other amino ester agents without explicit comparative validation is scientifically unjustified for applications where metabolic stability or potency-irritancy balance are critical parameters.

Quantitative Differentiation Evidence for Ambucaine Relative to Procaine and Tetracaine


Ambucaine Exhibits 1.8-Fold Higher Calculated Lipophilicity (XLogP3) Than Procaine

Ambucaine demonstrates substantially enhanced lipophilic character relative to the class prototype procaine, as quantified by computed octanol-water partition coefficient. The 2-butoxy aromatic substitution increases XLogP3 by approximately 1.6 log units versus unsubstituted procaine [1][2].

Lipophilicity Physicochemical properties Drug distribution

Ambucaine Hydrolysis by Human Serum Cholinesterase Proceeds at Approximately 50% of Procaine Rate

In direct comparative enzymatic assays using purified human serum cholinesterase (pseudocholinesterase), Ambucaine (WIN-3706, Sympocaine) as a member of Series 0 2-alkoxy procaine analogs was hydrolyzed at approximately half the rate observed for procaine under identical conditions [1].

Enzymatic stability Metabolism Serum cholinesterase Procaine analogs

Ambucaine Demonstrates Corneal Anesthetic Potency Superior to Procaine and Tetracaine with Lower Systemic Toxicity

In a comprehensive structure-activity study of 2-alkoxy analogs of procaine and tetracaine, Ambucaine (designated as the 2-butoxy derivative) exhibited greater corneal anesthetic activity than both procaine and tetracaine while simultaneously demonstrating lower systemic toxicity (higher LD₅₀) than tetracaine [1]. However, local irritancy at the injection site was noted to be higher compared to procaine [1].

Anesthetic potency Toxicity index Structure-activity relationship Corneal anesthesia

Ambucaine in Spinal Anesthesia Provides Approximately 2-Hour Mean Duration at 100 mg Dose Level

Clinical evaluation of Ambucaine (Sympocaine) in spinal anesthesia and caudal block procedures established a mean duration of action of approximately 2 hours following administration of an average dose of 109 mg (range of concentrations studied: 0.1% to 0.5% without epinephrine) [1][2]. This duration profile positions Ambucaine as an intermediate-duration agent within the ester class.

Spinal anesthesia Duration of action Clinical pharmacology Caudal block

Evidence-Supported Research and Industrial Application Scenarios for Ambucaine


Structure-Activity Relationship Studies of 2-Alkoxy Amino Ester Anesthetics

Ambucaine serves as the definitive 2-butoxy reference compound within homologous series of p-aminobenzoic acid ester local anesthetics. Its distinct position in the alkoxy chain-length series—demonstrating XLogP3 of 3.5, reduced cholinesterase hydrolysis relative to procaine, and a unique potency-toxicity profile—makes it essential for systematic SAR investigations exploring the relationship between lipophilicity, metabolic stability, and pharmacodynamic activity [1].

Cholinesterase Substrate Specificity and Inhibitor Screening Assays

Ambucaine's well-characterized interaction with human serum cholinesterase—hydrolysis at approximately 50% the rate of procaine and potent inhibitory activity against benzoylcholine hydrolysis—establishes it as a valuable tool compound for enzymatic studies of ester local anesthetic metabolism . Research laboratories investigating pseudocholinesterase variants or developing esterase-resistant local anesthetic candidates can employ Ambucaine as a calibrated intermediate-substrate control.

Regional Anesthesia Formulation Development Requiring Intermediate-Duration Profile

For academic or industrial formulation development targeting regional nerve block or spinal anesthesia with a predictable 2-hour duration window, Ambucaine provides a validated ester-class option with documented clinical experience at 0.1% to 0.5% concentrations . The compound's intermediate duration, established through clinical evaluation in 100 patients across caudal and brachial plexus blocks, positions it for applications where procaine's short duration is insufficient but tetracaine's prolonged block is undesirable [1].

Analytical Method Development and Reference Standard Procurement

Ambucaine (CAS 119-29-9) is available from specialized research chemical suppliers at analytical purity of 95% for use as a reference standard in chromatographic method development, impurity profiling, and forensic toxicology applications . The compound's defined physicochemical properties—molecular weight 308.42, hydrochloride salt melting point 127°C, and dihydrochloride decomposition at 156.8-159°C—facilitate its use in analytical system suitability testing and calibration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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